Carboxylic Acid Acidity Enhancement: ~3 pKa Unit Shift Relative to the Non‑Fluorinated Spiro[3.3]heptane‑2,2‑dicarboxylic Acid
The electron‑withdrawing effect of the gem‑difluoro group at the 6‑position substantially increases the acidity of both carboxylic acid groups. The predicted pKa of 6,6‑difluorospiro[3.3]heptane‑2,2‑dicarboxylic acid is 1.65±0.40 , compared to a predicted pKa of 4.77±0.20 for the non‑fluorinated spiro[3.3]heptane‑2,2‑dicarboxylic acid (CAS 64775‑97‑9) [1]. This represents an acidity enhancement of approximately 3 orders of magnitude (ΔpKa ≈ −3.1), which is directly attributable to the inductive effect of the CF₂ unit transmitted through the cyclobutane ring system.
| Evidence Dimension | Predicted acid dissociation constant (pKa) of the carboxylic acid groups |
|---|---|
| Target Compound Data | pKa = 1.65±0.40 (predicted) |
| Comparator Or Baseline | Spiro[3.3]heptane‑2,2‑dicarboxylic acid (CAS 64775‑97‑9): pKa = 4.77±0.20 (predicted) |
| Quantified Difference | ΔpKa ≈ −3.1 (target compound is ~1,200‑fold more acidic) |
| Conditions | Predicted values from ChemicalBook database; experimental verification pending |
Why This Matters
A pKa shift of ~3 units profoundly affects the ionization state at physiological pH, influencing solubility, permeability, salt‑formation propensity, and protein‑ligand electrostatic interactions—parameters that directly govern the choice of building block for lead optimization.
- [1] ChemicalBook. 28114‑87‑6 (spiro[3.3]heptane‑2,2‑dicarboxylic acid analog). Predicted pKa: 4.77±0.20. https://www.chemicalbook.cn. View Source
